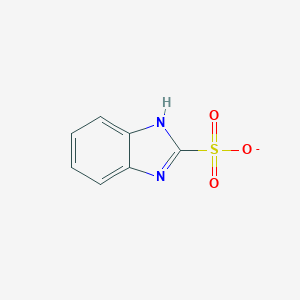
1H-benzimidazole-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-benzimidazole-2-sulfonate is a chemical compound that has gained significant attention in scientific research due to its diverse applications. The compound is a heterocyclic aromatic organic compound that contains both nitrogen and sulfur atoms in its structure. The compound is also known as omeprazole, which is a proton pump inhibitor used in the treatment of gastric acid-related disorders. However, in
Wirkmechanismus
The mechanism of action of 1H-benzimidazole-2-sulfonate is not fully understood. However, studies have shown that the compound targets various cellular pathways, including the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. The compound has also been found to inhibit the expression of various proteins involved in cancer cell proliferation, such as cyclin D1 and c-Myc.
Biochemical and Physiological Effects
1H-benzimidazole-2-sulfonate has been found to have several biochemical and physiological effects. The compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause oxidative stress and damage to cellular components. The compound has also been found to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative damage. In addition, 1H-benzimidazole-2-sulfonate has been found to inhibit the activity of various enzymes involved in inflammation, such as COX-2 and iNOS.
Vorteile Und Einschränkungen Für Laborexperimente
1H-benzimidazole-2-sulfonate has several advantages for lab experiments. The compound is readily available and can be synthesized using simple methods. The compound is also stable and can be stored for long periods without degradation. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to administer in experiments. The compound also has a low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
1H-benzimidazole-2-sulfonate has several potential future directions for scientific research. The compound can be further studied for its anticancer properties, and its mechanism of action can be elucidated. The compound can also be modified to improve its solubility and bioavailability, which can enhance its effectiveness in vivo. In addition, the compound can be studied for its potential use in other diseases, such as inflammation and neurodegenerative disorders.
Conclusion
1H-benzimidazole-2-sulfonate is a versatile compound that has gained significant attention in scientific research due to its diverse applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. The compound can be synthesized using simple methods and has several advantages for lab experiments. However, the compound has some limitations, such as its low solubility in water and low bioavailability. 1H-benzimidazole-2-sulfonate has several potential future directions for scientific research, and its applications can be further explored to develop new treatments for various diseases.
Synthesemethoden
1H-benzimidazole-2-sulfonate can be synthesized through various methods, including the reaction of o-phenylenediamine with sulfuric acid and sodium nitrite. The reaction results in the formation of an intermediate compound, which is then reacted with sodium hydroxide to yield 1H-benzimidazole-2-sulfonate. The synthesis of 1H-benzimidazole-2-sulfonate can also be achieved through other methods, such as the reaction of o-nitroaniline with sulfuric acid and reduction of the intermediate compound with zinc dust.
Wissenschaftliche Forschungsanwendungen
1H-benzimidazole-2-sulfonate has been extensively studied for its various scientific research applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Several studies have shown that 1H-benzimidazole-2-sulfonate inhibits the growth and proliferation of cancer cells in vitro and in vivo. The compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that eliminates damaged or abnormal cells from the body.
Eigenschaften
Produktname |
1H-benzimidazole-2-sulfonate |
|---|---|
Molekularformel |
C7H5N2O3S- |
Molekulargewicht |
197.19 g/mol |
IUPAC-Name |
1H-benzimidazole-2-sulfonate |
InChI |
InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12)/p-1 |
InChI-Schlüssel |
GWXQTTKUYBEZBP-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B230196.png)
![1-[(4-Iodophenyl)sulfonyl]proline](/img/structure/B230198.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B230203.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(4-chloro-2-methylphenoxy)acetyl]acetohydrazide](/img/structure/B230206.png)


![2-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230223.png)
![16-butanoyl-15-hydroxy-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one](/img/structure/B230225.png)


![4-[(2-Naphthylsulfonyl)amino]benzoic acid](/img/structure/B230238.png)


![N-(4-{[(4-ethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B230243.png)